(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a piperidine ring which is a six-membered ring with one nitrogen atom, and a thiophene ring which is a five-membered ring with one sulfur atom. The presence of fluorine indicates that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the double bond in the prop-2-enamide group. The exact structure would depend on the specific synthesis route and the reactions used .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the presence of any charged species .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis and evaluation of compounds with structural similarities, such as the use of fluoropyrimidine and piperidine components, are foundational in medicinal chemistry for developing new therapeutic agents. For instance, the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones via one-pot reactions demonstrates the utility of incorporating piperidine for achieving specific chemical properties and biological activities (Zhenming Liu et al., 2014) [https://consensus.app/papers/synthesis-functionalized-liu/e2da8bd002b65535a61ca6282aedf8f4/?utm_source=chatgpt]. Similarly, the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety highlights the diverse chemical reactivity and potential applications of such compounds in creating bioactive molecules (M. A. Bhat et al., 2018) [https://consensus.app/papers/onepot-biginelli-synthesis-characterization-novel-bhat/92c1ed2eedbf5f6299b9af20e8882db4/?utm_source=chatgpt].
Potential Therapeutic Applications
Research into the therapeutic potential of compounds containing fluoropyrimidine, piperidine, and related structures has shown promising results. For example, enaminones have been utilized as building blocks for the synthesis of substituted pyrazoles, exhibiting antitumor and antimicrobial activities (S. Riyadh, 2011) [https://consensus.app/papers/enaminones-building-blocks-synthesis-substituted-riyadh/97ea0a767d4854d1b5b82a36a964c996/?utm_source=chatgpt]. This suggests the potential utility of similar compounds in developing treatments for cancer and infections.
Antimicrobial and Antitumor Activity
The discovery of antimycobacterial spiro-piperidin-4-ones through atom economic and stereoselective synthesis highlights the application of piperidine derivatives in addressing infectious diseases caused by Mycobacterium tuberculosis (R. Kumar et al., 2008) [https://consensus.app/papers/discovery-spiropiperidin4ones-atom-synthesis-kumar/31f9a3014d575a0ab164b76feda2c03f/?utm_source=chatgpt]. This research underlines the critical role of chemical synthesis in developing new antimicrobial agents.
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, azd1480 , is known to inhibit the Jak/Stat pathway , suggesting that (2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide might have a similar target.
Mode of Action
Based on the information about azd1480 , it can be inferred that this compound might interact with its target by inhibiting signaling and proliferation of certain cell lines .
Biochemical Pathways
Given the potential inhibition of the jak/stat pathway , it can be inferred that this compound might affect downstream effects related to this pathway.
Pharmacokinetics
Azd1480, a structurally similar compound, is known to have excellent physical properties and preclinical pharmacokinetics , suggesting that this compound might have similar properties.
Result of Action
Based on the information about azd1480 , it can be inferred that this compound might demonstrate in vivo efficacy in certain models .
Properties
IUPAC Name |
(E)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c18-15-10-20-17(21-11-15)22-6-3-13(4-7-22)9-19-16(23)2-1-14-5-8-24-12-14/h1-2,5,8,10-13H,3-4,6-7,9H2,(H,19,23)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJQHYGYZWENQC-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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